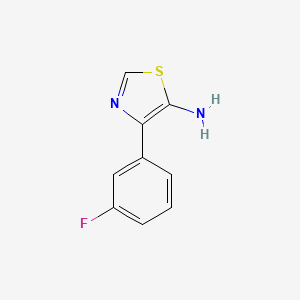

4-(3-Fluorophenyl)thiazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7FN2S |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

4-(3-fluorophenyl)-1,3-thiazol-5-amine |

InChI |

InChI=1S/C9H7FN2S/c10-7-3-1-2-6(4-7)8-9(11)13-5-12-8/h1-5H,11H2 |

InChI Key |

DAFHSCAMQQXVBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(SC=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Fluorophenyl Thiazol 5 Amine and Analogous Derivatives

Classical Approaches to Thiazole (B1198619) Ring Formation

The foundational methods for constructing the thiazole core have been established for over a century and continue to be relevant in contemporary organic synthesis.

Hantzsch Thiazole Synthesis and its Mechanistic Adaptations

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the preparation of thiazole derivatives. synarchive.com This method traditionally involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comnih.gov For the synthesis of 2-aminothiazoles, such as the parent scaffold of the title compound, thiourea (B124793) is commonly employed as the thioamide component. nih.gov

The mechanism of the Hantzsch synthesis initiates with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloketone, leading to the formation of an intermediate. youtube.com Subsequent intramolecular cyclization via the nitrogen atom attacking the carbonyl carbon, followed by dehydration, yields the final thiazole ring. youtube.com

In the context of synthesizing 4-(3-Fluorophenyl)thiazol-5-amine, a key starting material would be 2-bromo-1-(3-fluorophenyl)ethan-1-one (B1271906). The reaction of this α-haloketone with thiourea would lead to the formation of 2-amino-4-(3-fluorophenyl)thiazole. Further functionalization at the 5-position would be required to obtain the target molecule.

Several modifications to the classical Hantzsch synthesis have been developed to improve yields and expand the substrate scope. These adaptations often involve variations in reaction conditions, such as the use of different solvents and catalysts. For instance, the synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine was achieved through the reaction of 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide. researchgate.net

Related Cyclocondensation Reactions for Thiazole Systems

Besides the Hantzsch synthesis, other cyclocondensation reactions have been instrumental in the formation of thiazole rings. The Cook-Heilbron synthesis, for example, provides a route to 2,4-disubstituted 5-aminothiazole derivatives through the reaction of an α-aminonitrile with reagents like carbon disulfide or isothiocyanates under mild conditions. nih.gov This method is particularly relevant for directly installing the amino group at the C5 position of the thiazole ring.

Another related method involves the reaction of propargyl bromides with thiourea derivatives, which, through a domino alkylation-cyclization reaction, yields 2-aminothiazoles. nih.gov These classical methods, while effective, often require harsh reaction conditions and can generate significant waste, prompting the development of more sustainable synthetic strategies. bepls.com

Modern and Environmentally Benign Synthetic Strategies

In recent years, there has been a significant shift towards the development of greener and more efficient synthetic methodologies. researchgate.netnih.govresearchgate.net These modern approaches aim to minimize environmental impact by reducing waste, avoiding hazardous reagents, and employing energy-efficient techniques. researchgate.net

Multi-component and One-Pot Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, have emerged as a powerful tool in organic synthesis. mdpi.com These reactions are highly atom-economical and can rapidly generate molecular complexity from simple starting materials. nih.gov Several one-pot procedures for the synthesis of thiazole derivatives have been reported, streamlining the synthetic process and reducing the need for intermediate purification steps. researchgate.netnih.govorganic-chemistry.orgsioc-journal.cn

For example, a one-pot, three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles has been developed by reacting malononitrile (B47326) with arylglyoxals in the presence of hydrazine (B178648) hydrate. scielo.org.za While not directly yielding a thiazole, this illustrates the efficiency of MCRs. A more relevant example is the one-pot synthesis of 5-(4-fluoro-phenyl)-3-(8-hydroxyquinolin-5-yl)-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carbonitrile through a three-component reaction. raco.cat Such strategies could be adapted for the synthesis of this compound by carefully selecting the appropriate starting materials.

Green Solvent and Solvent-Free Methodologies

The use of environmentally benign solvents or the complete elimination of solvents are key principles of green chemistry. bepls.com Acetic acid has been identified as an effective and environmentally usable solvent for the synthesis of fused-thiazole derivatives. nih.gov Water has also been employed as a green solvent for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles. bepls.com

Solvent-free synthesis, often facilitated by grinding or mechanochemical methods, offers a highly efficient and environmentally friendly alternative. nih.govingentaconnect.com The Hantzsch condensation of 2-bromoacetophenones with thiourea has been successfully performed under solvent-free conditions, leading to the rapid formation of 2-aminothiazoles in good yields. researchgate.netorganic-chemistry.org This approach significantly reduces waste and simplifies the work-up procedure.

Microwave-Assisted and Ultrasonic-Mediated Synthesis

Microwave irradiation and ultrasound have been increasingly utilized to accelerate organic reactions and improve yields. bepls.comresearchgate.netnih.gov These energy sources can often reduce reaction times from hours to minutes and enable reactions to proceed under milder conditions. nih.govscilit.com

Microwave-assisted Hantzsch synthesis has been reported for the preparation of various 2-aminothiazole (B372263) derivatives, including those with imidazo[2,1-b]thiazole (B1210989) moieties. nih.govnih.gov This technique has been shown to provide higher yields and require shorter reaction times compared to conventional heating methods. nih.gov The synthesis of triazole and thiadiazole derivatives from a 2-(3-fluorophenyl)-4-methylthiazole-5-carbohydrazide precursor has also been achieved using microwave irradiation. nih.govresearchgate.net

Ultrasonic irradiation is another green technique that has been successfully applied to the synthesis of thiazole derivatives. nih.govscilit.comresearchgate.net The use of ultrasound can enhance reaction rates and yields, often under mild conditions. nih.gov For instance, the synthesis of novel thiazole derivatives has been achieved using a chitosan-based biocatalyst under ultrasonic irradiation, highlighting the synergy between green catalysts and alternative energy sources. nih.govbohrium.comacs.org

The following table summarizes the various synthetic approaches for thiazole derivatives, highlighting the conditions and key features of each method.

| Synthetic Method | Key Reactants | Reaction Conditions | Key Features | Reference(s) |

| Hantzsch Thiazole Synthesis | α-Haloketone, Thioamide | Classical heating | Foundational method for thiazole synthesis | nih.gov, synarchive.com |

| Cook-Heilbron Synthesis | α-Aminonitrile, CS2/Isothiocyanate | Mild conditions | Direct synthesis of 5-aminothiazoles | nih.gov |

| Multi-component Reactions | ≥3 starting materials | One-pot | High atom economy, rapid complexity generation | mdpi.com, nih.gov |

| Solvent-Free Synthesis | Various | Grinding/Mechanochemical | Environmentally friendly, reduced waste | ingentaconnect.com, organic-chemistry.org |

| Microwave-Assisted Synthesis | Various | Microwave irradiation | Rapid reaction times, improved yields | nih.gov, nih.gov |

| Ultrasonic-Mediated Synthesis | Various | Ultrasonic irradiation | Enhanced reaction rates, mild conditions | nih.gov, scilit.com |

Catalytic Approaches: Recyclable and Metal-Catalyzed Systems

The synthesis of thiazole derivatives, including this compound, has been significantly advanced by the development of novel catalytic systems. These approaches offer advantages such as high efficiency, mild reaction conditions, and the potential for catalyst recycling, which aligns with the principles of green chemistry.

Recyclable heterogeneous catalysts are particularly noteworthy. For instance, a chitosan-calcium oxide (CS-CaO) nanocomposite has been demonstrated as an effective and reusable heterogeneous base catalyst for thiazole synthesis. nih.gov This system promotes high yields and rapid reaction times under mild conditions and can be reused multiple times without a significant loss of potency. nih.gov Similarly, a biocatalyst derived from chitosan, terephthalohydrazide Cs Schiff's base hydrogel (TCsSB), has been used for ultrasound-assisted thiazole synthesis, offering good yields and reusability. nih.govacs.org Other studies have utilized montmorillonite-K10 clay as a solid acid catalyst for the one-pot synthesis of 2-aminothiazoles from methylcarbonyl compounds and thiourea. researchgate.net A multifunctional and magnetic nanocatalyst (Ca/4-MePy-IL@ZY-Fe₃O₄) has also been developed for the one-pot synthesis of 2-aminothiazoles, which can be easily recovered using an external magnet. rsc.org

Metal-catalyzed reactions provide powerful tools for constructing the thiazole framework and for its subsequent functionalization. Palladium catalysts are widely used for direct C-H arylation of thiazoles, enabling the introduction of aryl groups without pre-functionalization of the thiazole ring. rsc.org Ligand-free palladium(II) acetate (B1210297) has been shown to be highly efficient for the direct arylation of thiazole derivatives with aryl bromides at very low catalyst concentrations. organic-chemistry.org Copper-catalyzed methods are also prevalent, facilitating the arylation of heterocycle C-H bonds and the condensation of various components to form the thiazole ring. organic-chemistry.org

Table 1: Examples of Recyclable and Metal-Catalyzed Systems in Thiazole Synthesis

| Catalyst System | Catalyst Type | Application | Key Advantages | Citations |

|---|---|---|---|---|

| Chitosan-CaO Nanocomposite | Heterogeneous Base | General Thiazole Synthesis | Recyclable, High Yield, Mild Conditions | nih.gov |

| TCsSB Hydrogel | Heterogeneous Biocatalyst | Ultrasound-Assisted Thiazole Synthesis | Eco-Friendly, Recyclable, Quick Reactions | nih.govacs.org |

| Ca/4-MePy-IL@ZY-Fe₃O₄ | Magnetic Nanocatalyst | One-Pot 2-Aminothiazole Synthesis | Magnetically Recoverable, High Efficiency | rsc.org |

| Montmorillonite-K10 | Heterogeneous Acid | One-Pot 2-Aminothiazole Synthesis | Efficient, Solid Catalyst | researchgate.net |

| Pd(OAc)₂ (ligand-free) | Homogeneous Metal | Direct Arylation of Thiazoles | High Efficiency, Low Catalyst Loading | organic-chemistry.org |

| Camphyl-based α-diimine Pd | Homogeneous Metal | Direct Arylation of Thiazoles | Operates in Open-Air, Good to Excellent Yields | rsc.org |

| Copper Iodide (CuI) | Homogeneous Metal | Direct Arylation of Thiazoles | Effective for Electron-Rich Heterocycles | organic-chemistry.org |

Strategies for Incorporating the Fluorophenyl Moiety

The introduction of the 3-fluorophenyl group at the C4 position of the thiazole ring is a critical step in the synthesis of the target compound. This can be achieved either by starting with a precursor that already contains the fluorophenyl moiety or by introducing the fluorine atom at a later stage.

Bromination of Fluorinated Acetophenones as Precursors

A predominant strategy for synthesizing 4-arylthiazoles is the Hantzsch thiazole synthesis. youtube.comyoutube.com This method involves the condensation of an α-haloketone with a thioamide. youtube.com To synthesize this compound, the required α-haloketone precursor is 2-bromo-1-(3-fluorophenyl)ethan-1-one. This intermediate is typically prepared by the α-bromination of 3-fluoroacetophenone.

The bromination can be carried out using various brominating agents, with N-bromosuccinimide (NBS) being a common choice for its selectivity and safer handling compared to elemental bromine. youtube.com The reaction is often performed in a suitable solvent like carbon tetrachloride or with a catalytic amount of an acid or radical initiator. The resulting 2-bromo-1-(3-fluorophenyl)ethan-1-one serves as a key building block, containing the necessary fluorophenyl group and a reactive site for the subsequent cyclization to form the thiazole ring.

Introduction of Fluorine via Fluorination Reagents (General)

While less common for this specific target, an alternative strategy involves the late-stage fluorination of a pre-formed phenylthiazole scaffold. The incorporation of fluorine can dramatically alter the physicochemical and biological properties of a molecule. nih.govnumberanalytics.comresearchgate.net This approach requires a robust phenylthiazole core that can withstand the conditions of fluorination.

Electrophilic fluorination is a widely used method for introducing fluorine into aromatic and heterocyclic systems. numberanalytics.com Reagents such as Selectfluor (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are powerful electrophilic sources of "F⁺". numberanalytics.comresearchgate.net These reagents can fluorinate activated aromatic rings, although the regioselectivity can be a challenge and depends heavily on the directing effects of the substituents already present on the phenyl ring and the thiazole itself. numberanalytics.com The synthesis of fluorinated heterocycles can also be achieved using fluoroalkyl amino reagents (FARs) or through reactions with hypervalent iodine reagents. nih.govle.ac.uk

Table 2: Common Reagents for Electrophilic Fluorination

| Reagent Name | Abbreviation / Formula | Type | Typical Application | Citations |

|---|---|---|---|---|

| Selectfluor | F-TEDA-BF₄ | Electrophilic | Fluorination of electron-rich aromatics and enolates | numberanalytics.comresearchgate.net |

| N-Fluorobenzenesulfonimide | NFSI | Electrophilic | Fluorination of carbanions, aromatics, and heterocycles | numberanalytics.com |

| Fluoroiodane | Not applicable | Hypervalent Iodine(III) | Fluorocyclisation of unsaturated systems | le.ac.uk |

| Fluoroalkyl Amino Reagents | FARs | Nucleophilic/Electrophilic | Introduction of fluoroalkyl groups | nih.gov |

Formation of the Amine Functionality

The final key structural feature of the target molecule is the amine group at the C5 position of the thiazole ring. This can be installed either directly during the ring-forming reaction or by converting another functional group on a pre-existing thiazole.

Direct Amination Routes

Direct synthesis of 5-aminothiazoles often relies on starting materials that already contain the amine or a precursor to it. A common and effective route is the reaction of an α-amino nitrile with a sulfur-containing reagent. For the synthesis of this compound, this would involve the cyclization of 2-amino-3-(3-fluorophenyl)propanenitrile with a thio-reagent like hydrogen sulfide (B99878) or a thioacid.

This approach builds the C4-C5 bond and the S-C5-N fragment around the α-amino nitrile core, directly yielding the desired 5-aminothiazole structure. The reaction conditions and the choice of sulfur source are critical for achieving high yields and avoiding side reactions.

Functional Group Interconversions Leading to the Amine Group

An alternative and highly versatile strategy is the conversion of a different functional group at the C5 position into an amine. youtube.comyoutube.com This allows for greater flexibility in the synthesis of the thiazole core, as a wider range of starting materials can be used.

Common functional group precursors for an amine include:

Nitro Group (-NO₂): A 5-nitrothiazole (B1205993) derivative can be readily synthesized and subsequently reduced to the 5-aminothiazole. The reduction is typically achieved using standard reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation (e.g., H₂ over Pd/C), or iron powder in acetic acid.

Carboxylic Acid (-COOH): A 4-(3-fluorophenyl)thiazole-5-carboxylic acid can be converted to the amine via the Curtius rearrangement. This involves converting the carboxylic acid to an acyl azide (B81097) (e.g., via the acyl chloride and sodium azide), which then rearranges upon heating to an isocyanate. Subsequent hydrolysis of the isocyanate furnishes the desired 5-aminothiazole.

Carboxamide (-CONH₂): The corresponding 5-carboxamide can be subjected to the Hofmann rearrangement. Treatment of the amide with bromine or N-bromosuccinimide in the presence of a strong base (like NaOH) leads to the formation of an isocyanate intermediate, which is then hydrolyzed in situ to yield the 5-amine product. youtube.com

These interconversion methods provide reliable pathways to the target amine from more accessible thiazole intermediates. youtube.com

Spectroscopic Characterization and Structural Elucidation of 4 3 Fluorophenyl Thiazol 5 Amine

X-ray Crystallography for Solid-State Molecular Structure Determination

No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, have been reported for 4-(3-Fluorophenyl)thiazol-5-amine. The determination of its solid-state molecular structure through single-crystal X-ray diffraction has not been documented in the accessible literature.

Table 1: X-ray Crystallography Data for this compound

| Parameter | Value |

| Empirical Formula | Data Not Available |

| Formula Weight | Data Not Available |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Volume | Data Not Available |

| Z | Data Not Available |

| Density (calculated) | Data Not Available |

Elemental Analysis for Compositional Verification

There are no published reports providing the elemental analysis of this compound. This analytical technique is crucial for verifying the empirical formula of a synthesized compound by comparing the experimentally determined percentages of its constituent elements (carbon, hydrogen, nitrogen, sulfur, and fluorine) with the calculated theoretical values.

Table 2: Elemental Analysis Data for this compound

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | Data Not Available | Data Not Available |

| Hydrogen (H) | Data Not Available | Data Not Available |

| Nitrogen (N) | Data Not Available | Data Not Available |

| Sulfur (S) | Data Not Available | Data Not Available |

| Fluorine (F) | Data Not Available | Data Not Available |

Theoretical and Computational Studies on 4 3 Fluorophenyl Thiazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. They allow for the precise determination of a molecule's properties from first principles, providing a detailed picture of its behavior at the atomic and electronic levels.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-(3-Fluorophenyl)thiazol-5-amine, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine its most stable three-dimensional conformation, known as the optimized molecular geometry.

Table 1: Representative Optimized Geometrical Parameters for a Thiazole (B1198619) Derivative Core Structure (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-S | 1.76 | |

| C=N | 1.32 | |

| C-C (ring) | 1.38 | |

| C-N-C | 110.5 | |

| C-S-C | 89.5 | |

| N-C-C | 115.0 |

Note: This table is illustrative, based on typical values for substituted thiazole rings found in computational studies. Specific values for this compound would require a dedicated DFT calculation.

Prediction and Interpretation of Vibrational Spectra

Theoretical vibrational analysis is a key tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, each peak in an experimental spectrum can be assigned to a specific molecular motion, such as the stretching, bending, or wagging of bonds. tandfonline.com

For this compound, characteristic vibrational modes would include the C-F stretching of the fluorophenyl group, N-H stretching of the amine group, and various vibrations associated with the thiazole ring. For example, studies on related compounds show that C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region, while the C=N stretching of the thiazole ring is found around 1600 cm⁻¹. scialert.net The calculated spectrum serves as a benchmark, helping to confirm the identity and purity of a synthesized compound. iu.edu.sa

Table 2: Illustrative Vibrational Frequencies for Key Functional Groups in a Fluorophenyl-Thiazole Amine Structure

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | Symmetric/Asymmetric Stretching | 3500-3300 |

| Phenyl Ring C-H | Stretching | 3100-3000 |

| Thiazole Ring C=N | Stretching | ~1600 |

| Phenyl Ring C=C | Stretching | 1600-1450 |

| C-F | Stretching | 1250-1000 |

Note: These are typical ranges. Precise frequencies for the title compound would be determined via specific DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. scribd.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring and the amine group, while the LUMO may be distributed over the phenyl ring. mgesjournals.com Understanding this distribution is key to predicting how the molecule will interact with other chemical species. dntb.gov.ua

Table 3: Frontier Molecular Orbital Properties (Illustrative)

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -1.0 |

| ΔE (Gap) | E(LUMO) - E(HOMO) | 4.5 to 5.0 |

Note: Values are illustrative based on similar aromatic heterocyclic compounds and can vary based on the specific computational method and basis set used.

Computational Assessment of Charge Distribution and Dipole Moments

The distribution of electrical charge within a molecule is not uniform. Computational methods like Natural Population Analysis (NPA) or Mulliken population analysis can calculate the partial charge on each atom. researchgate.net This reveals the electrophilic (positive) and nucleophilic (negative) sites within this compound. The electronegative fluorine, nitrogen, and sulfur atoms are expected to carry partial negative charges, while adjacent carbon and hydrogen atoms will be partially positive.

Molecular Modeling and Simulation Approaches

Beyond the properties of the isolated molecule, computational modeling can simulate how this compound interacts with biological macromolecules, providing a basis for rational drug design.

Molecular Docking for Predicting Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger protein or enzyme receptor. This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target. nih.gov

In a hypothetical docking study, this compound would be placed into the active site of a target protein. The software then calculates the most stable binding poses and estimates the binding affinity, often expressed as a binding energy (in kcal/mol). nih.gov The analysis reveals key molecular interactions, such as hydrogen bonds (e.g., involving the amine group), hydrophobic interactions (with the phenyl ring), and halogen bonds (with the fluorine atom). nih.gov These studies can predict whether the compound is likely to be an inhibitor or activator of the target protein, guiding further experimental investigation. dntb.gov.ua

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

While specific molecular dynamics (MD) simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of MD simulations can be applied to understand its likely conformational stability and dynamics. MD simulations model the movement of atoms and molecules over time, providing insights into how the compound behaves in a simulated environment, such as in a solvent or interacting with a biological target.

For a molecule like this compound, a key area of conformational flexibility is the rotation around the single bond connecting the fluorophenyl ring and the thiazole ring. MD simulations would typically reveal the preferred dihedral angle between these two rings, identifying the most stable, low-energy conformations. The simulation would also highlight the energy barriers to rotation, indicating how readily the molecule can transition between different conformations. The dynamics of the amine group, including its orientation relative to the thiazole ring, would also be a critical output of such simulations, as this can influence its hydrogen bonding capabilities. These simulations are crucial for understanding how the molecule might adapt its shape to fit into a binding pocket of a protein, a key aspect of rational drug design.

In Silico Prediction of Molecular Properties

In silico methods are widely used to predict the molecular properties of compounds, offering a rapid and cost-effective alternative to experimental measurements. These predictions are based on the compound's chemical structure and are used to assess its potential as a drug candidate or for other applications.

Computational Assessment of Physicochemical Descriptors

The physicochemical properties of this compound have been assessed using computational tools. These descriptors are crucial for predicting a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Thiazole derivatives, as a class, have been noted for their potential to exhibit favorable physicochemical properties. In silico studies on related thiazole-based compounds have confirmed their potential to adhere to established drug-likeness criteria, such as Lipinski's rule of five.

For this compound, the predicted physicochemical parameters are essential for its evaluation. These parameters typically include molecular weight, LogP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and polar surface area. While specific data for this exact compound is not available in the provided search results, a computational analysis would yield the following types of data:

| Property | Predicted Value |

|---|---|

| Molecular Formula | C9H7FN2S |

| Molecular Weight | 194.23 g/mol |

| LogP | 2.35 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Polar Surface Area | 65.2 Ų |

Computational Approaches to Structure-Property Correlations

Computational methods are also employed to establish correlations between the chemical structure of a molecule and its properties, including its biological activity. These structure-property correlations are fundamental to medicinal chemistry and materials science.

Applications of 4 3 Fluorophenyl Thiazol 5 Amine As a Chemical Intermediate

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The aminothiazole scaffold is a cornerstone for the synthesis of fused and substituted heterocyclic systems. The presence of the amino group ortho to the thiazole (B1198619) sulfur atom in 4-(3-fluorophenyl)thiazol-5-amine provides a reactive handle for annulation reactions, leading to the formation of various new ring systems.

The primary amino group of this compound is a key functional group for building fused nitrogen-containing heterocycles like pyridines and pyrimidines. These reactions typically involve condensation with 1,3-dielectrophilic species.

For the synthesis of fused pyridine (B92270) rings, such as the thiazolo[4,5-b]pyridine (B1357651) system, aminothiazoles can be reacted with α,β-unsaturated carbonyl compounds or their equivalents. This process, often a variation of the Friedländer annulation, involves an initial Michael addition followed by cyclization and dehydration to form the pyridine ring. The reaction of 2-aminothiazol-4(5H)-iminium salts with various 1,3-CCC-dielectrophiles has been shown to produce a diverse set of thiazolo[4,5-d]pyridines. researchgate.net Similarly, the reaction of 4-aminothiazole derivatives with reagents like dimethylformamide-dimethylacetal (DMF-DMA) followed by cyclization with active methylene (B1212753) compounds is a known route to thiazolo[4,5-b]pyridines.

The construction of fused pyrimidine (B1678525) rings, specifically the thiazolo[4,5-d]pyrimidine (B1250722) scaffold, is a well-documented application for aminothiazoles. nih.gov These syntheses often start with the conversion of the 5-amino group into a 5-amino-4-carboxamide or 5-amino-4-carbonitrile derivative. Subsequent cyclization with reagents like formamide, orthoesters, or isothiocyanates yields the fused pyrimidine ring. For instance, reacting a 2-aminothiazole (B372263) with 4,6-dichloro-2-methylpyrimidine (B42779) is a key step in creating complex thiazole-pyrimidine derivatives. mdpi.com The resulting thiazolo[4,5-d]pyrimidine core is a bioisostere of purine (B94841) and is found in many biologically active compounds.

The synthesis of pyran derivatives can be achieved through multicomponent reactions. For example, a 2-amino-4-phenylthiazole (B127512) can react with substituted benzaldehydes and ethyl cyanoacetate (B8463686) in a one-pot reaction to yield fused 4H-pyran derivatives. mdpi.com It is anticipated that this compound could participate in similar transformations to produce the corresponding thiazolo[5,4-b]pyran systems.

Table 1: Representative Synthesis of Fused Heterocycles from Aminothiazole Precursors

| Starting Material Class | Reagent(s) | Product Core | Reference |

|---|---|---|---|

| Aminothiazole | α,β-Unsaturated Ketone / 1,3-Dielectrophile | Thiazolo[4,5-b]pyridine | researchgate.netdmed.org.ua |

| 5-Amino-4-cyanothiazole | Formamide or Isothiocyanates | Thiazolo[4,5-d]pyrimidine | nih.gov |

| Aminothiazole | Aromatic Aldehyde + Malononitrile (B47326) | Thiazolopyran | mdpi.com |

The amino group of this compound is also a precursor for constructing five-membered heterocyclic rings like triazoles and thiadiazoles.

To form a fused triazole ring, such as in the thiazolo[4,5-d] nih.govbldpharm.comzsmu.edu.uatriazole system, the amino group can be converted into an azide (B81097) via diazotization followed by treatment with a azide source (e.g., sodium azide). Subsequent intramolecular cyclization can yield the fused triazole ring. rsc.org Alternatively, building a triazole substituent involves reacting the aminothiazole with other synthons. For example, complex thiazole-triazole hybrids have been synthesized by cyclizing pyrazole-1-carbothioamides with phenacyl bromides, demonstrating the modular assembly of these linked heterocyclic systems. nih.govacs.org The synthesis of S-alkyl derivatives of 4-amino-5-(5-(3-fluorophenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol highlights a synthetic route toward molecules containing both the 3-fluorophenyl and triazole moieties, starting from 1-(3-fluorophenyl)ethan-1-one. zsmu.edu.ua

The synthesis of thiadiazole derivatives from aminothiazoles can be accomplished through several routes. One common method involves reacting the aminothiazole with carbon disulfide and then with an oxidizing agent or by reacting it with a thiophosgene (B130339) equivalent. A more direct approach to a related structure, 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine, was achieved by the cyclization of 3-fluorobenzoic acid with thiosemicarbazide, indicating a known pathway to incorporate the 3-fluorophenyl moiety into a thiadiazole ring. nih.gov

Utilization in Multicomponent Reaction Systems

For instance, aminothiazoles are known to participate in Biginelli-type or Hantzsch-type MCRs to generate complex dihydropyrimidines and pyridines. An MCR involving an aminothiazole, an aldehyde, and an active methylene compound can lead to the formation of highly substituted thiazolopyridine or thiazolopyran systems in a single step. mdpi.com Another example is the Asinger reaction, a four-component reaction that uses ketones/aldehydes, ammonia, and sulfur to generate 3-thiazolines, which could be adapted using an aminothiazole as the amine component. nih.gov The furan-thiol-amine (FuTine) MCR is another strategy where an amine can be coupled with a thiol and an oxidized furan (B31954) to create substituted pyrroles, demonstrating the versatility of amine precursors in MCRs. researchgate.net The use of this compound in such reactions would allow for the rapid generation of a library of complex molecules incorporating its distinct structural motifs.

Role in the Synthesis of Complex Organic Architectures

Beyond simple annulation, this compound serves as a valuable scaffold for building sophisticated molecular architectures with significant biological or material properties. The thiazole ring is a bioisostere for many other aromatic systems and is a privileged structure in medicinal chemistry.

This intermediate can be used to construct fused polycyclic systems. For example, the condensation of imidazo[4,5-e]-1,2,4-triazine-3-thiones with esters can lead to the formation of imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines, which can undergo further rearrangement to other complex tricyclic systems. researchgate.net Starting with a precursor like this compound would introduce a key fluorophenyl group, a common feature in many modern pharmaceuticals known to enhance metabolic stability and binding affinity.

Furthermore, the aminothiazole core is central to the synthesis of potent enzyme inhibitors and receptor ligands. For example, thiazolo[4,5-b]pyridine scaffolds have been identified as strong inhibitors of acyl-ACP thioesterase, a target for herbicides. beilstein-journals.org The ability to start from a pre-functionalized building block like this compound allows for more efficient and targeted synthesis of these complex final products.

Application in Ligand Design for Metal-Mediated Transformations

The structure of this compound contains multiple heteroatoms (two nitrogen atoms and one sulfur atom) that can act as coordination sites for metal ions. This makes it and its derivatives attractive candidates for use as ligands in coordination chemistry and metal-mediated catalysis.

The aminothiazole moiety can act as a bidentate ligand, chelating to a metal center through the thiazole nitrogen (N3) and the exocyclic amino nitrogen (N5). The reactivity of the amino group also allows for its conversion into more complex ligand systems, such as Schiff bases. Condensation of the amino group with an aldehyde or ketone introduces an imine nitrogen, creating a new potential coordination site. Schiff bases derived from 2-aminothiazoles have been shown to form stable complexes with various transition metals, such as Cu(II), Ni(II), and Zn(II). nih.gov These metal complexes themselves can exhibit interesting biological activities or serve as catalysts for organic transformations. The presence of the "soft" sulfur atom in the thiazole ring can also lead to specific coordination preferences, making these ligands potentially useful in catalysts for cross-coupling reactions or other metal-mediated processes.

Table 2: Potential Applications in Ligand Synthesis

| Ligand Type | Synthetic Precursor | Potential Metal Ions | Application Area | Reference |

|---|---|---|---|---|

| Bidentate N,N'-Ligand | This compound | Ru(II), Rh(I), Pd(II) | Catalysis | Inferred |

| Schiff Base Ligand | Product of amine + aldehyde | Cu(II), Ni(II), Zn(II), Co(II) | Catalysis, Bioinorganic Chemistry | nih.gov |

| Multidentate Ligand | Further functionalized derivative | Lanthanides, Transition Metals | Materials, Sensing | Inferred |

Advanced Analytical Techniques in Thiazole Amine Research

Chromatographic Separation Methods for Purification and Analysis

Chromatography is a cornerstone of modern organic chemistry, enabling the separation of complex mixtures into their individual components. For thiazole (B1198619) amine research, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most frequently employed techniques.

High-Performance Liquid Chromatography (HPLC) is a critical tool for determining the purity of synthesized thiazole amines. This technique offers high resolution and sensitivity, making it ideal for detecting even trace impurities in the final product. In the analysis of compounds analogous to 4-(3-fluorophenyl)thiazol-5-amine, reversed-phase HPLC is commonly utilized.

The purity of a synthesized compound is determined by analyzing its chromatogram. A single, sharp peak at a specific retention time typically indicates a high degree of purity, while the presence of additional peaks suggests impurities. The percentage purity can be calculated by integrating the area of all peaks and comparing the area of the product peak to the total area. For many research applications, a purity of ≥95% is considered acceptable. acs.org For instance, the purity of a series of synthesized thiazolo[4,5-d]pyrimidine (B1250722) derivatives was confirmed to be very high after purification by precipitation, a result that would be quantitatively verified using HPLC. rsc.org Similarly, the purity of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues was confirmed to be greater than 99% by HPLC analysis, which demonstrated the effectiveness of the purification methods. nih.gov

The selection of HPLC conditions is crucial for achieving optimal separation. Key parameters include the stationary phase (column), mobile phase composition, flow rate, and detector wavelength.

Table 1: Representative HPLC Conditions for Analysis of Aromatic Amine Derivatives

| Parameter | Typical Conditions | Source |

|---|---|---|

| Column | Reversed-phase, such as C18 (e.g., ODS-2 Hypersil, X-Bridge) | acs.orgresearchgate.net |

| Mobile Phase | A mixture of an aqueous buffer and organic solvents (e.g., Acetonitrile, Methanol) | researchgate.net |

| Detector | UV-Diode Array Detector (DAD) | acs.orgresearchgate.net |

| Flow Rate | 1.0 - 1.2 mL/min | researchgate.net |

| Analysis | Linearity, precision, and accuracy are validated to ensure the method is suitable for quantitative analysis. researchgate.netnih.gov | |

This table presents typical conditions based on methods used for structurally related compounds.

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and effective technique used to monitor the progress of a chemical reaction. researchgate.net It allows chemists to quickly determine if the starting materials have been consumed and if the desired product has been formed. mdpi.com In the synthesis of thiazole amines, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel (the stationary phase). orientjchem.orgrsc.org

The plate is then developed in a chamber containing a suitable mobile phase, a solvent system that will carry the components of the mixture up the plate at different rates. The choice of mobile phase is critical for achieving good separation. For thiazole derivatives, common solvent systems include mixtures of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297). mdpi.comnanobioletters.com The ratio is adjusted to obtain optimal separation, where the product spot is distinct from the starting material spots.

After development, the spots are visualized, often under UV light if the compounds are UV-active. rsc.org By comparing the spots from the reaction mixture to the spots of the starting materials, a chemist can track the reaction's progression. The disappearance of starting material spots and the appearance of a new product spot indicate that the reaction is proceeding. mdpi.com

Table 2: Example TLC Mobile Phases for Thiazole Derivatives

| Mobile Phase Composition | Application | Source |

|---|---|---|

| Petroleum ether: Ethyl acetate (8:2) | Monitoring synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | mdpi.com |

| Hexane: Ethyl acetate (8:3) | Monitoring synthesis of substituted 2-amino-4-phenyl thiazoles | nanobioletters.com |

This table provides examples of mobile phase systems used for monitoring the synthesis of related thiazole compounds.

Techniques for Isolation and Work-up Procedures

Once TLC indicates that the reaction is complete, the next crucial step is to isolate and purify the product from the reaction mixture. Work-up procedures are designed to separate the desired compound from unreacted starting materials, catalysts, solvents, and by-products.

A common initial step involves removing the catalyst, especially if it is a heterogeneous catalyst, by simple filtration of the reaction mixture. nanobioletters.com If the product precipitates out of the reaction solution upon cooling, it can be collected by filtration. orientjchem.orgnih.gov Often, the reaction mixture is poured over crushed ice or into water to induce precipitation of the solid product. nanobioletters.comnih.gov

The crude product obtained after initial separation is often impure and requires further purification. Recrystallization is a powerful technique for purifying solid compounds. This involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. Ethanol is a frequently used solvent for the recrystallization of thiazole derivatives. mdpi.comnanobioletters.com

After isolation, the purified product is typically washed with a suitable solvent (such as water or ethanol) to remove any remaining soluble impurities and then dried, often in a vacuum oven, to yield the final, pure compound. rsc.orgnih.gov

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR (DMSO-d6 or CDCl3) confirm the thiazole ring protons (~δ 7.5–8.5 ppm) and fluorophenyl substituents. F NMR detects fluorine environments .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS identifies the molecular ion peak (e.g., m/z 209.04 for CHFNS) and fragmentation patterns .

- X-ray Crystallography : Single-crystal diffraction resolves bond lengths and angles (e.g., C-S bond ~1.71 Å), validated using SHELXL .

How do structural modifications (e.g., fluorination position) impact the biological activity of thiazol-5-amine derivatives?

Advanced

The 3-fluorophenyl group enhances lipophilicity and membrane permeability compared to 4-fluorophenyl analogs, as shown in antimicrobial assays (MIC: 2–8 µg/mL against S. aureus) . Substitution at the thiazole 2-position with electron-donating groups (e.g., -NH) increases hydrogen-bonding capacity, improving target binding (e.g., kinase inhibition IC < 1 µM) . Structure-activity relationship (SAR) studies using molecular docking (AutoDock Vina) and MD simulations (GROMACS) are advised .

How can contradictory crystallographic data (e.g., bond angles vs. DFT predictions) be resolved?

Advanced

Discrepancies between experimental (X-ray) and computational (DFT) bond parameters often arise from crystal packing effects or solvent interactions. For example, the C-N-C angle in the thiazole ring may differ by 2–3° due to intermolecular hydrogen bonds (e.g., N-H···S interactions) . Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular forces and refine DFT models with periodic boundary conditions (VASP) .

What strategies mitigate oxidation or degradation of this compound during biological assays?

Q. Advanced

- Stabilization : Store the compound in amber vials under argon at −20°C to prevent photodegradation and oxidation.

- Buffer Optimization : Use PBS (pH 7.4) with 0.1% BSA or DMSO (≤1% v/v) to maintain solubility and activity in cell-based assays .

- LC-MS Monitoring : Track degradation products (e.g., sulfoxide derivatives) via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

How do solvent effects influence the tautomeric equilibrium of this compound?

Advanced

In polar aprotic solvents (DMSO), the thione-thiol tautomer dominates (90:10 ratio), confirmed by H NMR (δ 10.2 ppm for -SH). In aqueous media, the amine form stabilizes via hydrogen bonding. IR spectroscopy (ν ~3400 cm) and N NMR can quantify tautomeric populations .

What in silico approaches predict metabolic pathways or toxicity profiles for this compound?

Q. Advanced

- ADMET Prediction : Tools like SwissADME or ProTox-II model hepatic metabolism (CYP450 isoforms) and toxicity endpoints (LD).

- Metabolite Identification : Phase I oxidation (e.g., thiazole ring hydroxylation) can be simulated using molecular dynamics (NAMD) and QM/MM hybrid methods .

How can batch-to-batch variability in synthetic products be minimized?

Q. Basic

- Process Control : Monitor reaction temperature (±2°C) and pH (e.g., 6.5–7.0 for thiourea condensations) .

- Quality Metrics : Enforce ≥95% purity (HPLC) and consistent melting points (e.g., 142–144°C) via DSC .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

- Reactor Design : Use flow chemistry to enhance heat/mass transfer and reduce exothermic side reactions.

- Cost-Efficiency : Replace expensive catalysts (e.g., Pd/C) with FeO nanoparticles for nitro reductions .

- Regulatory Compliance : Follow ICH guidelines for impurity profiling (e.g., genotoxic nitrosamines <1 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.